

Application of Dhodh-IN-26 in Specific Cancer Cell Lines

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Compound of Interest

Compound Name: Dhodh-IN-26

Cat. No.: B12381483

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-26, also identified as compound B2, is a potent mitochondrial inhibitor of dihydroorotate dehydrogenase (DHODH).^[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.^{[2][3]} By inhibiting DHODH, **Dhodh-IN-26** disrupts the synthesis of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and ferroptosis.^{[1][4]} This document provides a summary of the application of DHODH inhibitors in various cancer cell lines, with specific available data for **Dhodh-IN-26**, and detailed protocols for relevant experimental assays.

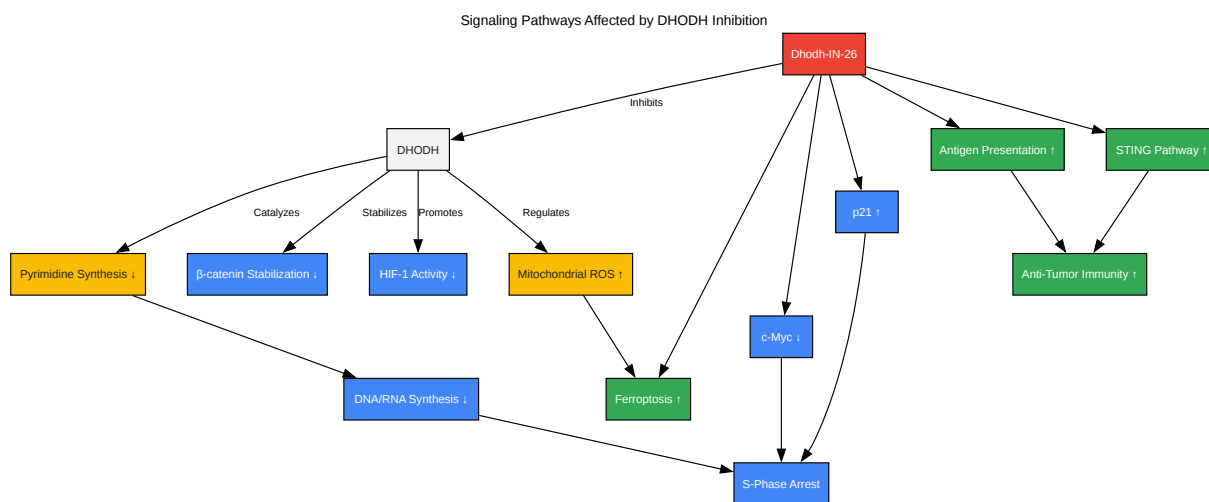
Mechanism of Action

Dhodh-IN-26 functions as a mitochondrial DHODH inhibitor. Its anticancer properties are attributed to the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and subsequent triggering of ferroptosis, an iron-dependent form of programmed cell death.^[1] Inhibition of DHODH has been shown to impede cancer cell proliferation across a variety of cancer types.^{[2][4][5]}

Signaling Pathways

The inhibition of DHODH can impact several key signaling pathways involved in cancer progression.

- **Pyrimidine Synthesis and Cell Cycle:** By blocking the rate-limiting step in de novo pyrimidine synthesis, DHODH inhibitors lead to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis.[\[2\]](#)[\[6\]](#) This results in an S-phase arrest of the cell cycle.[\[4\]](#)
- **c-Myc and p21 Signaling:** DHODH inhibitors have been shown to cause a downregulation of the oncoprotein c-Myc and an upregulation of the cyclin-dependent kinase inhibitor p21, further contributing to cell cycle arrest.[\[4\]](#)
- **Wnt/ β -catenin Signaling:** In esophageal squamous cell carcinoma (ESCC), DHODH has been found to directly bind to and stabilize β -catenin, promoting its nuclear accumulation and activating downstream target genes.[\[7\]](#)[\[8\]](#) Inhibition of DHODH can interfere with this pathway.
- **HIF-1 Signaling:** In oral squamous cell carcinoma (OTSCC), DHODH-mediated ROS generation is associated with the transcriptional activity of hypoxia-inducible factor 1 (HIF-1), a key regulator of tumor adaptation to hypoxia.[\[9\]](#)
- **STING Pathway and Immune Response:** DHODH inhibition can activate the STING (Stimulator of Interferon Genes) signaling pathway, leading to pyroptosis and enhanced anti-tumor immunity by promoting the infiltration and activation of natural killer (NK) cells.[\[10\]](#) Furthermore, it can increase the expression of antigen presentation pathway genes, including MHC-I, on cancer cells, potentially enhancing the efficacy of immune checkpoint blockade.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Ferroptosis:** DHODH inhibition has been shown to induce ferroptosis, particularly in cancer cells with low expression of GPX4, a key enzyme in another ferroptosis defense pathway.[\[7\]](#)
[\[14\]](#)



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Caption: Signaling pathways impacted by DHODH inhibition.

Application in Cancer Cell Lines

Dhodh-IN-26 has been shown to inhibit the growth of a range of cancer cell lines.[1] The broader class of DHODH inhibitors has demonstrated efficacy in numerous cancer models.

Cell Line	Cancer Type	Dhodh-IN-26 Activity	Reference DHODH Inhibitor IC50/EC50
4T1	Breast Cancer	Growth Inhibition	Brequinar: ~10-50 μ M (HTB-26, aggressive breast cancer)[15]
B16F10	Melanoma	Growth & Colony Formation Inhibition	A771726: 14.52 μ M (A375); Brequinar: 0.14 μ M (A375)[4]
U251	Glioblastoma	Growth Inhibition	Brequinar: Effective in suppressing GBM cell proliferation[7]
GL261	Glioblastoma	Growth Inhibition	Not specified
SH-SY5Y	Neuroblastoma	Growth Inhibition	Brequinar: Low nanomolar range[5]
U87	Glioblastoma	Growth Inhibition	Not specified
A375	Melanoma	Growth & Colony Formation Inhibition	A771726: 14.52 μ M; Brequinar: 0.14 μ M[4]
PC-3	Pancreatic Cancer	Not specified for Dhodh-IN-26	Brequinar: ~10-50 μ M[15]
HepG2	Hepatocellular Carcinoma	Not specified for Dhodh-IN-26	Brequinar: ~10-50 μ M[15]
KYSE510	Esophageal Squamous Cell Carcinoma	Not specified for Dhodh-IN-26	Leflunomide: IC50 measured[7]
KYSE450	Esophageal Squamous Cell Carcinoma	Not specified for Dhodh-IN-26	Leflunomide: IC50 measured[7]
SW620	Colorectal Cancer	Not specified for Dhodh-IN-26	Leflunomide: IC50 measured[7]

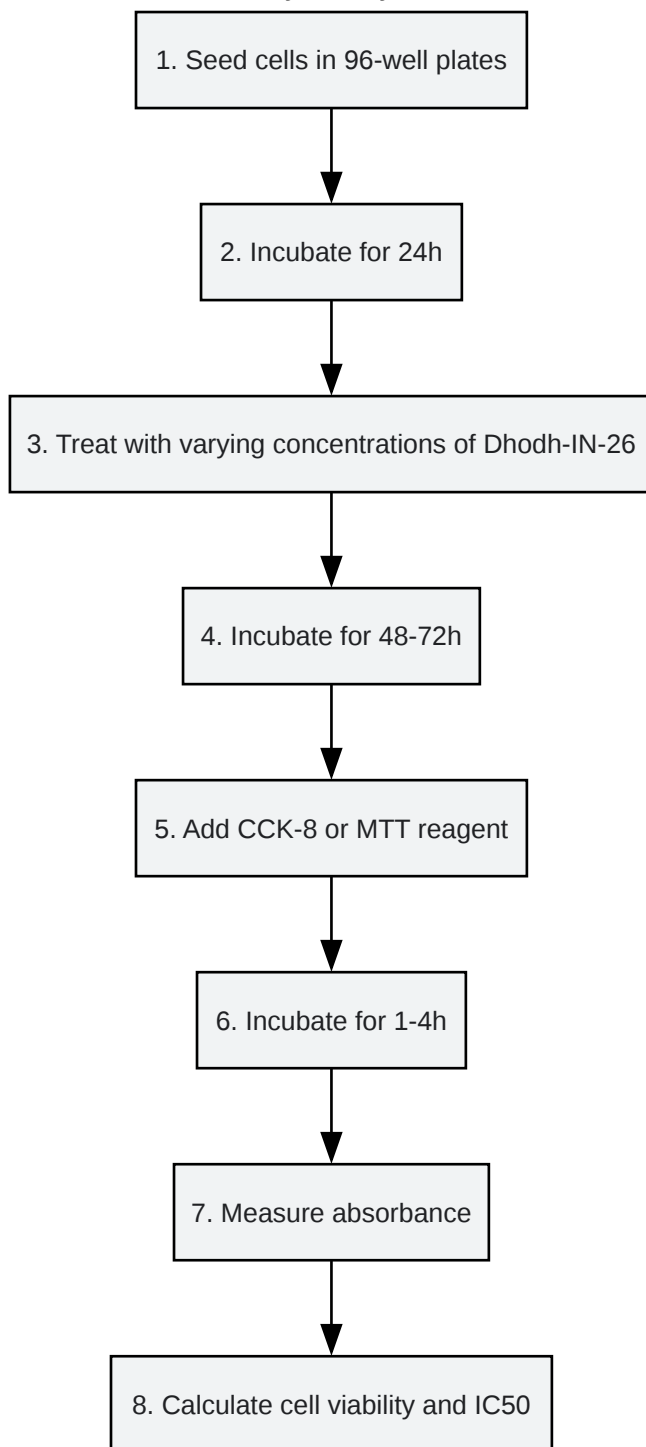
H929	Myeloma	Not specified for Dhodh-IN-26	A771726: 45.78 μ M; Brequinar: 0.24 μ M[4]
Ramos	Burkitt's Lymphoma	Not specified for Dhodh-IN-26	A771726 & Brequinar: Dose-dependent decrease in proliferation[4]

Experimental Protocols

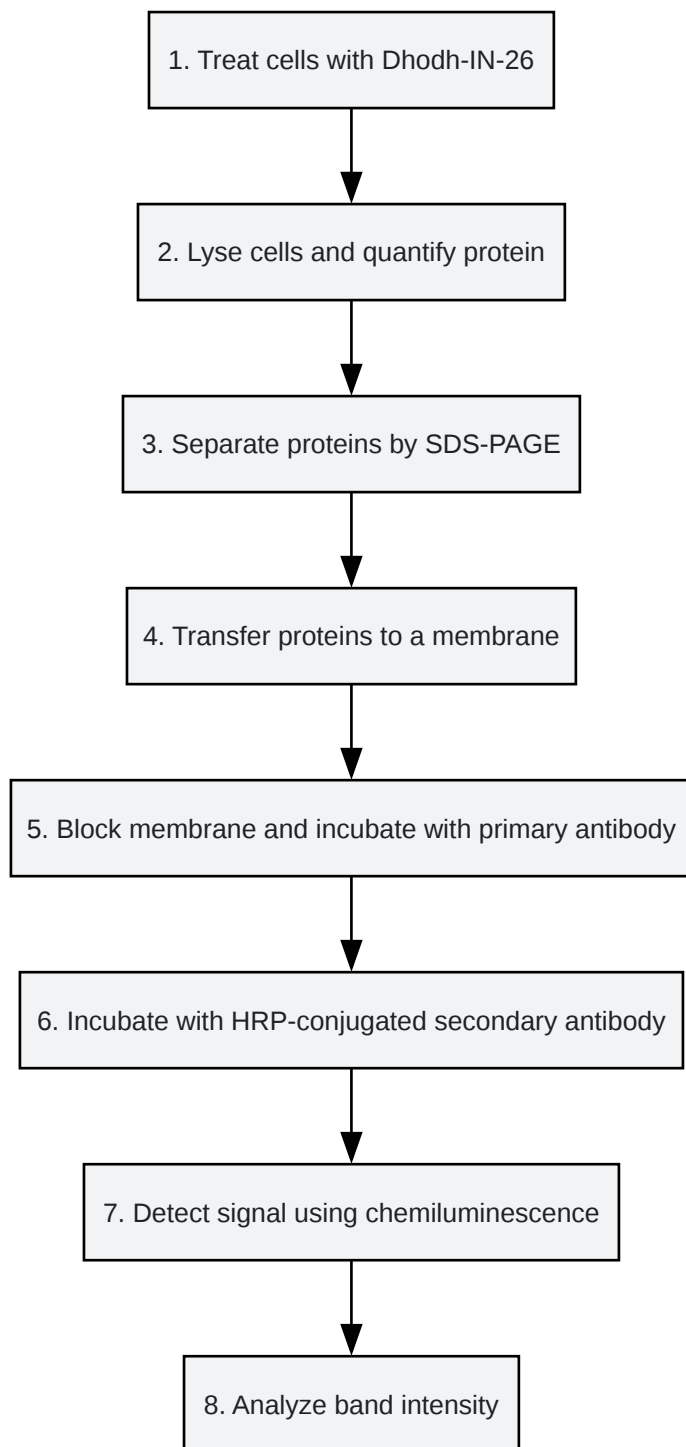
Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the cytotoxic effects of **Dhodh-IN-26** on cancer cell lines.

Cell Viability Assay Workflow



Western Blot Workflow

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